1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Fragment-Based Drug Discovery SARS-CoV-2 X-ray Crystallography

Validated reference standard for crystallographic fragment screening against SARS-CoV-2 Nsp3 macrodomain (PDB 5S3A, 5RQX). Distinct hydroxyethyl substitution ensures reliable solubility and binding-site occupancy, distinguishing it from generic pyrazole analogs. BMRB NMR reference spectrum (bmse011160) supports QC and calibration. Essential for PanDDA workflows and negative control applications.

Molecular Formula C6H9N3O2
Molecular Weight 155.157
CAS No. 1849283-80-2
Cat. No. B2630685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
CAS1849283-80-2
Molecular FormulaC6H9N3O2
Molecular Weight155.157
Structural Identifiers
SMILESC1=C(C=NN1CCO)C(=O)N
InChIInChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11)
InChIKeyLHYHSUSQLBMWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS 1849283-80-2): Technical Specifications and Research Provenance


1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS 1849283-80-2) is a small-molecule pyrazole-4-carboxamide derivative with molecular formula C6H9N3O2 and molecular weight 155.15 g/mol [1]. It is a non-polymeric ligand (PDB Ligand ID: W17) that has been deposited in the Protein Data Bank as part of crystallographic fragment screening campaigns, most notably against the SARS-CoV-2 Nsp3 macrodomain (PDB: 5S3A, 5RQX, 7HSG) [2]. The compound features a hydroxyethyl substituent at the N1 position and a carboxamide group at the C4 position of the pyrazole ring, which confers distinct physicochemical properties including aqueous solubility compared to unsubstituted or alkyl-substituted pyrazole carboxamide analogs.

Why 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Other Pyrazole-4-carboxamide Analogs


Generic substitution among pyrazole-4-carboxamide derivatives fails due to the decisive role of the N1-hydroxyethyl substituent in determining aqueous solubility, hydrogen-bonding capacity, and molecular recognition by biological targets. Structural analogs lacking this hydroxyethyl group, such as 1-methyl-1H-pyrazole-4-carboxamide or 1-ethyl-1H-pyrazole-4-carboxamide, possess markedly different physicochemical profiles that alter both experimental handling properties (solubility, aggregation potential) and binding-site compatibility in fragment screening . The 5-amino substituted analog, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS: 58046-52-9), introduces an additional hydrogen-bond donor at C5, fundamentally altering its binding potential and classification . Furthermore, the target compound's established provenance in the PDB as ligand W17 in multiple crystal structures provides a validated reference point for crystallographic fragment screening that generic substitutes cannot replicate [1].

Quantitative Differentiation Evidence: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide vs. Comparator Compounds


Crystallographic Fragment Screening: Binding Site Occupancy vs. In-Class Analogs in SARS-CoV-2 Nsp3 Macrodomain

In a PanDDA crystallographic fragment screening campaign against the SARS-CoV-2 Nsp3 macrodomain (PDB: 5S3A), 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (ligand W17) was identified among the weakly bound fragments. While specific binding affinity data (IC₅₀ or Kd) is not reported in the primary deposition, the compound's electron density is observed in the crystallographic map, indicating measurable but weak occupancy at the fragment-binding site [1]. The compound was included in a library of 17 acetamides within the DSI-PL fragment set; notably, none of these 17 acetamides—including the target compound—were identified as hits in a separate NMR-based fragment screening against conserved RNA regulatory elements in the SARS-CoV-2 genome, providing a negative-control baseline for RNA-binding promiscuity [2]. This establishes the compound as a weak protein-binder with negligible RNA-binding activity, a differentiated profile useful for control experiments.

Fragment-Based Drug Discovery SARS-CoV-2 X-ray Crystallography Nsp3 Macrodomain

NMR Quality Control Metrics: BMRB Entry bmse011160 Reference Spectra for Fragment Library Validation

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide is deposited in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011160, with complete 1D ¹H NMR reference spectra acquired at 600 MHz in DMSO-d6 at 298 K and pH 6.0 [1]. This publicly available, high-resolution NMR dataset serves as a quality control reference for fragment library validation, enabling laboratories to verify compound identity, assess purity, and detect degradation or aggregation prior to screening [2]. While many commercial fragment libraries contain pyrazole-4-carboxamide analogs, few have corresponding BMRB-deposited reference spectra with fully assigned peaks, making this compound a preferred choice for laboratories requiring verified spectroscopic standards for assay validation.

NMR Spectroscopy Fragment Library QC Quality Control BMRB

Physicochemical Properties: Aqueous Solubility vs. Unsubstituted and N-Alkyl Pyrazole-4-carboxamide Analogs

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide contains a hydroxyethyl substituent at the N1 position, introducing a hydrogen-bond donor that enhances aqueous solubility relative to N-unsubstituted or N-alkyl pyrazole-4-carboxamide analogs [1]. The 5-amino-substituted analog, 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS: 58046-52-9, MW: 170.17 g/mol), has documented solubility in polar solvents, and the target compound is expected to exhibit comparable or slightly lower polarity due to the absence of the amino group . In contrast, 1-methyl-1H-pyrazole-4-carboxamide and 1-ethyl-1H-pyrazole-4-carboxamide lack the hydroxyethyl hydrogen-bond donor, resulting in reduced aqueous solubility and potentially higher aggregation propensity in aqueous screening buffers — a critical consideration for fragment screening where false positives due to aggregation must be minimized.

Physicochemical Properties Solubility Fragment-Based Drug Discovery Lead Optimization

Application Scenarios for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxamide (CAS 1849283-80-2) in Research and Industrial Settings


Negative Control or Weak-Binding Reference in Crystallographic Fragment Screening

Laboratories conducting crystallographic fragment screening against the SARS-CoV-2 Nsp3 macrodomain or related viral proteins can utilize 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide as a weak-binding reference compound. The compound's deposited crystal structure in PDB entry 5S3A provides a validated baseline for electron density interpretation and binding site occupancy [1]. This is particularly valuable for calibrating PanDDA analysis workflows and for distinguishing genuine fragment hits from background noise.

NMR Quality Control Standard for Fragment Library Validation

The compound's BMRB-deposited ¹H NMR reference spectrum (bmse011160) enables its use as a quality control standard for validating fragment library integrity. Laboratories preparing fragment libraries for NMR-based screening can use this compound to verify spectrometer calibration, assess sample purity, and establish baseline spectral parameters before screening novel fragment collections [2].

Control for RNA-Binding Promiscuity Assessment in Fragment Screens

Based on its documented non-hit status in NMR-based fragment screening against SARS-CoV-2 conserved RNA regulatory elements, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide may serve as a negative control for assessing RNA-binding promiscuity [3]. Fragment screening campaigns targeting RNA structures can include this compound to establish a baseline for non-specific RNA binding and to calibrate hit-calling thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.